N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)15-11-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-11,13H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBHPJMZPALJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 2-methylpropylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.
Reduction: Reduction reactions may target the carboxamide group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Other compounds with a quinoline core, such as chloroquine or quinine.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide or pyridoxine.
Uniqueness
N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may have unique properties due to the specific combination of the quinoline and pyridine rings, as well as the presence of the carboxamide group. This combination may confer distinct biological or chemical activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
